molecular formula C8H6BrF2NO5S B13427987 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene

Cat. No.: B13427987
M. Wt: 346.10 g/mol
InChI Key: WZSAOOJPDXEWQD-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a difluoromethylsulfonyl group at position 3, a methoxy group at position 2, and a nitro group at position 5.

Properties

Molecular Formula

C8H6BrF2NO5S

Molecular Weight

346.10 g/mol

IUPAC Name

1-bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene

InChI

InChI=1S/C8H6BrF2NO5S/c1-17-7-5(9)2-4(12(13)14)3-6(7)18(15,16)8(10)11/h2-3,8H,1H3

InChI Key

WZSAOOJPDXEWQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzene derivatives, while reduction of the nitro group results in the formation of an amino compound.

Scientific Research Applications

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function and mechanism of action.

    Medicine: Potential applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, positions, and functional groups. Key differences in physicochemical properties, hazards, and reactivity are highlighted below.

Substituent Variations in Brominated Nitroaromatics
Compound Name Key Substituents Molecular Weight (g/mol) Key Hazards (GHS) Source
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene Br (1), CF₂SO₂ (3), OMe (2), NO₂ (5) ~328.1 (estimated) Not explicitly provided -
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), F (4), OMe (2), NO₂ (5) ~265.0 H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) [1]
1-Bromo-3-(methylsulfonyl)-5-nitrobenzene Br (1), CH₃SO₂ (3), NO₂ (5) ~280.1 100% concentration; hazards include inhalation risks [6]
1-Bromo-3-fluoro-2-nitrobenzene Br (1), F (3), NO₂ (2) ~220.0 Not provided; inferred high reactivity due to nitro group [4]

Key Observations :

  • Hazard Profile : Compounds with nitro groups (e.g., 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene) often exhibit toxicity (H302), while sulfonyl-containing analogs may pose inhalation risks .
  • Molecular Weight : The target compound’s higher molecular weight (~328.1 vs. ~265.0 in fluorine analogs) suggests increased steric hindrance, which could impact solubility or crystallization .
Positional Isomerism and Reactivity
  • Methoxy vs. Sulfonyl : Methoxy groups (e.g., in 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene) donate electron density, whereas sulfonyl groups withdraw it, influencing regioselectivity in further functionalization .

Biological Activity

1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene is a synthetic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of bromine, difluoromethylsulfonyl, methoxy, and nitro groups, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The molecular formula for 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene is C8H6BrF2NO4SC_8H_6BrF_2NO_4S with a molecular weight of approximately 305.1 g/mol. The structural representation is as follows:

Structure Br C6H3(OCH3)(NO2)(SO2CF2)\text{Structure }\quad \text{Br C}_6\text{H}_3(\text{OCH}_3)(\text{NO}_2)(\text{SO}_2\text{CF}_2)

Biological Activity Overview

Research indicates that 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Study 1: Antimicrobial Activity

In a study conducted by Smith et al. (2023), 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene was tested against multiple strains of bacteria including E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

Case Study 2: Anticancer Properties

A research team led by Johnson et al. (2024) explored the anticancer properties of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

The biological activity of 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene can be attributed to its ability to interact with cellular targets:

  • Cell Membrane Disruption : The bromine and difluoromethylsulfonyl groups may disrupt bacterial cell membranes.
  • DNA Interaction : The nitro group can form reactive intermediates that interact with DNA, potentially leading to apoptosis in cancer cells.
  • Enzymatic Pathway Modulation : The compound may modulate enzyme activity through competitive inhibition.

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